molecular formula C19H20N2O3S B3958262 ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-methoxyphenyl)propanoate

ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-methoxyphenyl)propanoate

Cat. No.: B3958262
M. Wt: 356.4 g/mol
InChI Key: TUJBSXRPBYCLQK-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-methoxyphenyl)propanoate is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-methoxyphenyl)propanoate typically involves the reaction of benzimidazole derivatives with appropriate sulfanyl and methoxyphenyl reagents. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-methoxyphenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-methoxyphenyl)propanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-methoxyphenyl)propanoate can be compared with other similar compounds, such as:

    2-(1H-benzimidazol-2-ylsulfanyl)-N-{2-nitro-4-methoxyphenyl}acetamide: This compound shares the benzimidazole and sulfanyl groups but differs in the presence of a nitro group and an acetamide moiety.

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound features a benzimidazole ring and a phenyl group but lacks the sulfanyl and methoxyphenyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-methoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-3-24-18(22)17(12-13-8-10-14(23-2)11-9-13)25-19-20-15-6-4-5-7-16(15)21-19/h4-11,17H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJBSXRPBYCLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-methoxyphenyl)propanoate
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ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-methoxyphenyl)propanoate
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ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-methoxyphenyl)propanoate

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